molecular formula C22H29NO3 B10854992 (2R)-2-[(3,5-dimethyladamantane-1-carbonyl)amino]-3-phenylpropanoic acid

(2R)-2-[(3,5-dimethyladamantane-1-carbonyl)amino]-3-phenylpropanoic acid

Cat. No.: B10854992
M. Wt: 355.5 g/mol
InChI Key: QSBRCNGPJBWGLQ-JETYSQDGSA-N
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Description

(2R)-2-[(3,5-dimethyladamantane-1-carbonyl)amino]-3-phenylpropanoic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features an adamantane core, which is a highly stable and rigid structure, making it an interesting subject for research in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-[(3,5-dimethyladamantane-1-carbonyl)amino]-3-phenylpropanoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the acylation of 3,5-dimethyladamantane with a suitable acyl chloride, followed by the introduction of the amino group through a nucleophilic substitution reaction. The final step involves the coupling of the resulting intermediate with 3-phenylpropanoic acid under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-[(3,5-dimethyladamantane-1-carbonyl)amino]-3-phenylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to convert carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic substitution reactions can be used to replace specific functional groups with others, allowing for the modification of the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

(2R)-2-[(3,5-dimethyladamantane-1-carbonyl)amino]-3-phenylpropanoic acid has several scientific research applications:

    Chemistry: The compound’s unique structure makes it a valuable building block for the synthesis of more complex molecules. It can be used in the development of new materials with specific properties.

    Biology: In biological research, the compound can be used as a probe to study molecular interactions and pathways. Its stability and rigidity make it suitable for structural studies.

    Medicine: The compound’s potential therapeutic properties are of interest in medicinal chemistry. It may serve as a lead compound for the development of new drugs targeting specific diseases.

    Industry: In industrial applications, the compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.

Mechanism of Action

The mechanism of action of (2R)-2-[(3,5-dimethyladamantane-1-carbonyl)amino]-3-phenylpropanoic acid involves its interaction with specific molecular targets. The adamantane core provides a rigid framework that can interact with biological macromolecules, potentially inhibiting or modulating their activity. The compound may also interact with cellular pathways, affecting processes such as signal transduction or gene expression.

Comparison with Similar Compounds

Similar Compounds

    Adamantane derivatives: Compounds with similar adamantane cores, such as amantadine and rimantadine, are known for their antiviral properties.

    Phenylpropanoic acid derivatives: Compounds like ibuprofen and naproxen, which contain the phenylpropanoic acid moiety, are widely used as nonsteroidal anti-inflammatory drugs (NSAIDs).

Uniqueness

What sets (2R)-2-[(3,5-dimethyladamantane-1-carbonyl)amino]-3-phenylpropanoic acid apart is the combination of the adamantane core with the phenylpropanoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C22H29NO3

Molecular Weight

355.5 g/mol

IUPAC Name

(2R)-2-[(3,5-dimethyladamantane-1-carbonyl)amino]-3-phenylpropanoic acid

InChI

InChI=1S/C22H29NO3/c1-20-9-16-10-21(2,12-20)14-22(11-16,13-20)19(26)23-17(18(24)25)8-15-6-4-3-5-7-15/h3-7,16-17H,8-14H2,1-2H3,(H,23,26)(H,24,25)/t16?,17-,20?,21?,22?/m1/s1

InChI Key

QSBRCNGPJBWGLQ-JETYSQDGSA-N

Isomeric SMILES

CC12CC3CC(C1)(CC(C3)(C2)C(=O)N[C@H](CC4=CC=CC=C4)C(=O)O)C

Canonical SMILES

CC12CC3CC(C1)(CC(C3)(C2)C(=O)NC(CC4=CC=CC=C4)C(=O)O)C

Origin of Product

United States

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